Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate
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Overview
Description
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a sulfonyl group and an alaninate moiety, suggests potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate typically involves the reaction of 3,4-dimethylphenylamine with methylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with alanine methyl ester under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate would depend on its specific application. In a biological context, it might inhibit enzymes by mimicking the natural substrate or binding to the active site. The sulfonyl group could interact with amino acid residues in the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)valinate
- Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)leucinate
Uniqueness
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate is unique due to its specific combination of a sulfonyl group and an alaninate moiety. This structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(3,4-dimethyl-N-methylsulfonylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-6-7-12(8-10(9)2)14(19(5,16)17)11(3)13(15)18-4/h6-8,11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJTGWZKPKSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)OC)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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